H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH

Descripción general

Descripción

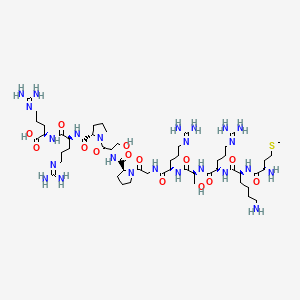

The compound H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH is a peptide sequence composed of the amino acids methionine, lysine, arginine, serine, glycine, and proline. This peptide sequence is of interest due to its potential biological activities and applications in various fields such as biochemistry, pharmacology, and molecular biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Resin Loading: The first amino acid, methionine, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

Coupling: The next amino acid, lysine, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like This compound often involves automated peptide synthesizers that can handle large-scale synthesis with high efficiency and purity. These machines automate the SPPS process, allowing for the production of peptides in bulk quantities.

Análisis De Reacciones Químicas

Types of Reactions

H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH: can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Specific enzymes or chemical reagents for mutagenesis.

Major Products

Oxidation: Methionine sulfoxide.

Reduction: Free thiol groups.

Substitution: Modified peptide sequences with altered amino acid residues.

Aplicaciones Científicas De Investigación

H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH: has several scientific research applications:

Biochemistry: Used as a substrate to study enzyme specificity and kinetics.

Pharmacology: Investigated for its potential therapeutic effects and interactions with biological targets.

Molecular Biology: Utilized in studies of protein-protein interactions and signal transduction pathways.

Industry: Employed in the development of peptide-based drugs and diagnostic tools.

Mecanismo De Acción

The mechanism of action of H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.

Comparación Con Compuestos Similares

Similar Compounds

H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Lys-Leu-Ser-Ser-Ile-Glu-Ser-Asp-Val-OH: Another peptide with a high arginine content, used in neurology research.

Met-Lys-Ser2, Arg3, Pro5, Arg8-Bradykinin: A neuropeptide with high sequence homology to bradykinin and kallidin.

Uniqueness

H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH: is unique due to its specific sequence and the presence of multiple arginine residues, which may confer distinct biological activities and interactions compared to other peptides.

Actividad Biológica

H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH, a peptide with a complex sequence of amino acids, has garnered interest in the scientific community due to its potential biological activities. This article will explore its biological activity, synthesis methods, and relevant case studies, along with a detailed examination of research findings.

Overview of the Compound

The compound this compound is a peptide consisting of various amino acids that contribute to its biological functions. Its structure can be represented as follows:

This peptide has a molecular weight of approximately 1,400 g/mol , which influences its solubility and interaction with biological systems.

1. Antioxidant Activity

Research indicates that peptides like this compound may exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. Studies have shown that peptides derived from protein hydrolysates can significantly reduce oxidative stress markers in vitro and in vivo.

2. Antihypertensive Effects

Peptides similar to this compound have been reported to possess angiotensin-converting enzyme (ACE) inhibitory activity. This property is vital for managing hypertension as it helps lower blood pressure by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. For instance, studies have demonstrated that specific peptide sequences can effectively lower systolic blood pressure in animal models .

3. Antimicrobial Properties

Preliminary studies suggest that this peptide may have antimicrobial effects against various pathogens. The mechanism often involves disrupting bacterial membranes or inhibiting essential metabolic processes within the microorganisms. Such properties are particularly valuable in developing new antimicrobial agents amid rising antibiotic resistance.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Solid-phase Peptide Synthesis (SPPS) : This method allows for the stepwise assembly of amino acids on a solid support, facilitating the purification of the final product.

- Liquid-phase Synthesis : This approach involves synthesizing peptides in solution, which can be advantageous for larger sequences but may require more extensive purification steps.

Both methods require careful control of reaction conditions such as temperature and pH to ensure high purity and yield.

Case Studies and Research Findings

Several studies have investigated the biological activities of peptides similar to this compound:

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H98N24O14S/c1-92-25-17-29(55)40(81)69-31(10-2-3-18-54)42(83)71-32(12-5-20-65-51(58)59)44(85)74-35(27-78)45(86)70-30(11-4-19-64-50(56)57)41(82)68-26-39(80)76-23-8-15-37(76)46(87)75-36(28-79)48(89)77-24-9-16-38(77)47(88)72-33(13-6-21-66-52(60)61)43(84)73-34(49(90)91)14-7-22-67-53(62)63/h29-38,78-79H,2-28,54-55H2,1H3,(H,68,82)(H,69,81)(H,70,86)(H,71,83)(H,72,88)(H,73,84)(H,74,85)(H,75,87)(H,90,91)(H4,56,57,64)(H4,58,59,65)(H4,60,61,66)(H4,62,63,67)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSQKDSFQHDKRK-YRYMBYOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N1CCCC1C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H98N24O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745601 | |

| Record name | L-Methionyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1327.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165174-60-7 | |

| Record name | L-Methionyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.